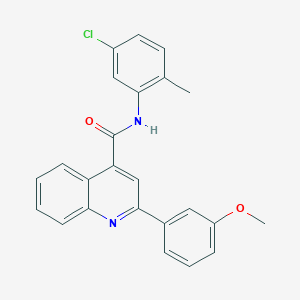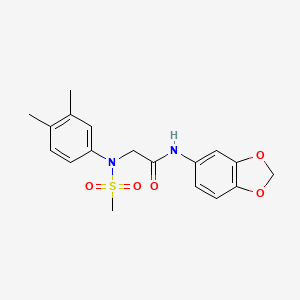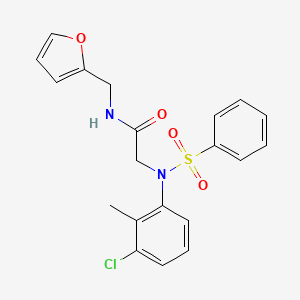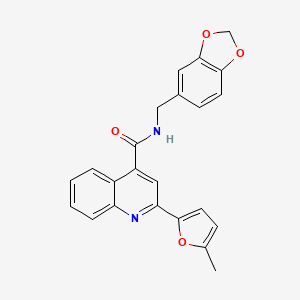
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
説明
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as CQMA, is a synthetic compound that belongs to the class of quinoline-based drugs. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits this pathway by suppressing the phosphorylation of Akt and mTOR. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to induce the expression of tumor suppressor genes, such as p53 and p21, in cancer cells.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been found to be more potent than other quinoline-based drugs, such as hydroxychloroquine and chloroquine, in inhibiting the growth of cancer cells. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Future studies on N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide could focus on its potential use in combination therapy with other anti-cancer drugs. The synergistic effects of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide with other drugs could enhance its anti-cancer activity and reduce the risk of drug resistance. In addition, future studies could investigate the use of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in other diseases, such as infectious diseases and autoimmune diseases. The anti-inflammatory effects of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide could be useful in treating these diseases. Finally, future studies could focus on improving the pharmacokinetics and bioavailability of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide, such as developing more soluble analogs of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in treating cancer. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-10-11-17(25)13-22(15)27-24(28)20-14-23(16-6-5-7-18(12-16)29-2)26-21-9-4-3-8-19(20)21/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJJCUBGKFFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3435330.png)
![1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3435335.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3435345.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B3435350.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)
![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435364.png)

![3-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3435372.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3435395.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3435397.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3435418.png)